2-Methyl-5-(trifluoromethyl)phenyl Isothiocyanate
CAS No.:
Cat. No.: VC18343492
Molecular Formula: C9H6F3NS
Molecular Weight: 217.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6F3NS |
|---|---|
| Molecular Weight | 217.21 g/mol |
| IUPAC Name | 2-isothiocyanato-1-methyl-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C9H6F3NS/c1-6-2-3-7(9(10,11)12)4-8(6)13-5-14/h2-4H,1H3 |
| Standard InChI Key | MAAKOFXQJBKGDU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(F)(F)F)N=C=S |
Introduction
Chemical Identity and Physical Properties
Structural Characteristics
2-Methyl-5-(trifluoromethyl)phenyl isothiocyanate features a phenyl ring substituted at the 2- and 5-positions with methyl and trifluoromethyl groups, respectively. The isothiocyanate group (-NCS) at the 1-position confers electrophilic reactivity, enabling nucleophilic additions and cycloadditions. The trifluoromethyl group enhances hydrophobicity and electron-withdrawing effects, influencing both solubility and reaction kinetics .
Table 1: Key Physicochemical Properties
The compound’s high logP value (6.26 for analogous structures) indicates significant lipophilicity, favoring its use in non-polar reaction media . Its refractive index of 1.459 further underscores its optical properties, relevant for spectroscopic characterization .
Synthesis Methods
Conventional Routes
Isothiocyanates are typically synthesized via the reaction of primary amines with thiophosgene or its substitutes. For 2-methyl-5-(trifluoromethyl)aniline, treatment with thiophosgene () in dichloromethane yields the target isothiocyanate . Recent advancements highlight the use of tetraethylthiuram disulfide (TETD) as a safer alternative to thiophosgene, minimizing toxicity risks .
Emerging Strategies
Reactivity and Applications
Nucleophilic Additions
The isothiocyanate group undergoes nucleophilic attack by amines, alcohols, and thiols to form thioureas, thiazolidinones, and related heterocycles. These products are pivotal in asymmetric organocatalysis and drug discovery. For instance, chiral thioureas derived from 2-methyl-5-(trifluoromethyl)phenyl isothiocyanate exhibit high enantioselectivity in Michael additions .
Surface Functionalization
In materials science, this compound serves as a derivatization agent for surface-bound amino groups. X-ray photoelectron spectroscopy (XPS) studies demonstrate its utility in quantifying accessible amines on gold surfaces, aiding the development of biosensors .
Table 2: Representative Applications
Comparative Analysis with Related Compounds
Substituent Effects
Compared to 3,5-bis(trifluoromethyl)phenyl isothiocyanate, the mono-trifluoromethyl analog exhibits lower hydrophobicity (logP = 6.26 vs. 5.2) and reduced thermal stability . Conversely, 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate shows enhanced electrophilicity due to the electron-withdrawing chlorine substituent.
Table 3: Comparative Properties of Trifluoromethylphenyl Isothiocyanates
| Compound | Melting Point (°C) | logP | Reactivity |
|---|---|---|---|
| 2-Methyl-5-(trifluoromethyl)phenyl NCS | 160 | 6.26 | Moderate |
| 3,5-Bis(trifluoromethyl)phenyl NCS | 160 | 7.1 | High |
| 2-Chloro-5-(trifluoromethyl)phenyl NCS | 145 | 5.8 | High |
Recent Advances in Isothiocyanate Chemistry
Photochemical Synthesis
Visible-light-mediated reactions using eosin Y as a photocatalyst enable the synthesis of isothiocyanates from aryl diazonium salts and thiocyanate ions. This method achieves yields >80% under mild conditions, bypassing traditional toxic reagents .
Bioconjugation Techniques
Site-specific modification of proteins using 2-methyl-5-(trifluoromethyl)phenyl isothiocyanate has been demonstrated for antibody-drug conjugates (ADCs). The trifluoromethyl group enhances stability in biological matrices, reducing off-target effects .
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